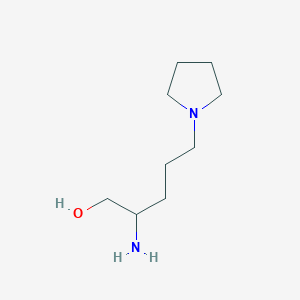![molecular formula C25H22N2O4 B13534929 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid](/img/structure/B13534929.png)
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid is a complex organic compound that features a cyclobutane ring substituted with a pyridin-2-yl group and a fluoren-9-ylmethoxycarbonyl-protected amino group
Métodos De Preparación
The synthesis of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common method involves the protection of the amino group with the fluoren-9-ylmethoxycarbonyl (Fmoc) group, followed by the formation of the cyclobutane ring through cyclization reactions. The pyridin-2-yl group is then introduced via substitution reactions. The reaction conditions often include the use of reagents such as sodium azide, isobutoxycarbonyl chloride, and various solvents .
Análisis De Reacciones Químicas
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-2-yl group, using reagents like sodium hydride or potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Aplicaciones Científicas De Investigación
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of protein-ligand interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoren-9-ylmethoxycarbonyl group acts as a protective group, allowing the compound to selectively interact with its target without undergoing premature reactions. The cyclobutane ring and pyridin-2-yl group contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-[(9H-fluoren-9-yl)methoxycarbonyl]amino-cyclobutane-1-carboxylic acid: This compound lacks the pyridin-2-yl group, making it less versatile in certain applications.
1-[(9H-fluoren-9-yl)methoxycarbonyl]amino-2-methylcyclobutane-1-carboxylic acid: The presence of a methyl group instead of a pyridin-2-yl group alters its chemical reactivity and binding properties
Propiedades
Fórmula molecular |
C25H22N2O4 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C25H22N2O4/c28-23(29)25(13-16(14-25)22-11-5-6-12-26-22)27-24(30)31-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-12,16,21H,13-15H2,(H,27,30)(H,28,29) |
Clave InChI |
BGGXLQYSDMZZMZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Thia-6-azaspiro[3.3]heptane 2-oxide](/img/structure/B13534860.png)



![[1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine](/img/structure/B13534897.png)




![2-[2-(1-Methylethoxy)phenyl]pyrrolidine](/img/structure/B13534936.png)
![2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13534938.png)
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid](/img/structure/B13534951.png)

